2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a unique combination of a boronic ester moiety and a substituted phenyl group, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions, typically using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Palladium on carbon (Pd/C) or other hydrogenation catalysts under hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding boronic acid.
Reduction: Formation of the reduced aromatic ring.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating and electron-withdrawing groups on the phenyl rings, which stabilize the reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boronic ester derivative with similar reactivity but different substituents.
4-hydroxy-2-quinolones: Compounds with similar aromatic structures but different functional groups.
Indole derivatives: Compounds with similar aromaticity but different heterocyclic structures .
Uniqueness
2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a boronic ester moiety and a substituted phenyl group. This combination provides distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C19H21BClFO3 |
---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-7-5-6-8-17(15)23-12-13-9-10-14(22)11-16(13)21/h5-11H,12H2,1-4H3 |
InChI Key |
RMRLXVWAFNXHFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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